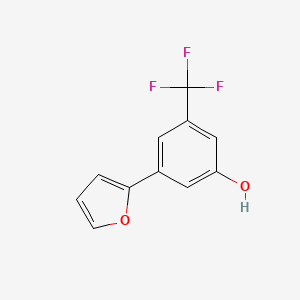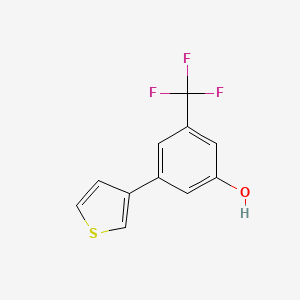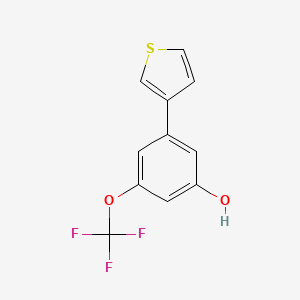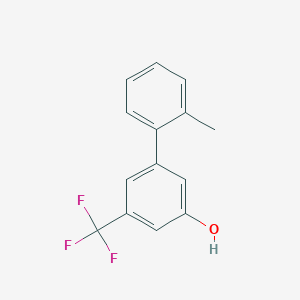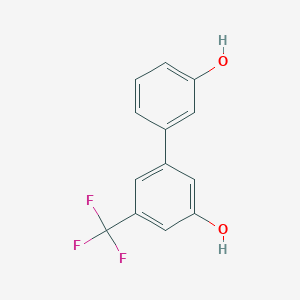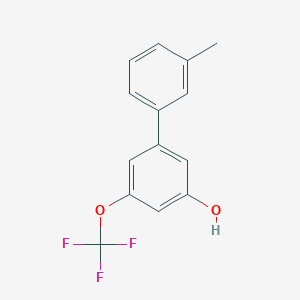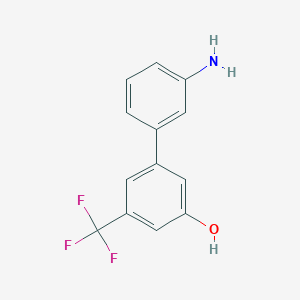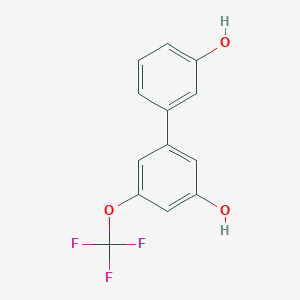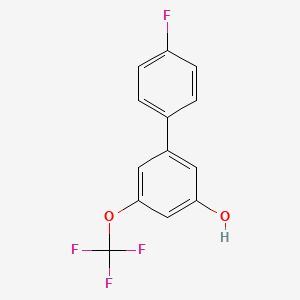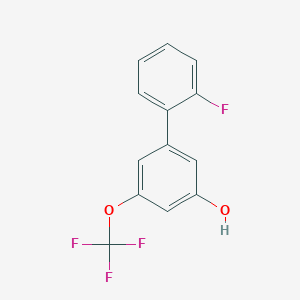
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-F3TFP) is an aromatic compound composed of a phenol ring with a 2-fluorophenyl substituent and a 3-trifluoromethoxyphenyl substituent. It is a white solid with a melting point of 121.8-123.2°C and a boiling point of 166-168°C. 5-F3TFP is an important intermediate in the synthesis of a variety of organic compounds and is used in a variety of fields including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action for 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is not well understood, but it is thought to involve the formation of aryl radicals through a radical-chain reaction. The radicals can then react with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% are not well understood, but it is thought to be relatively non-toxic. It is not known to be carcinogenic or mutagenic, and it is not known to have any adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is a relatively stable compound, with a melting point of 121.8-123.2°C and a boiling point of 166-168°C. It is relatively non-toxic and is not known to be carcinogenic or mutagenic. However, it is relatively expensive and may be difficult to obtain in some countries. Additionally, the reaction conditions for the synthesis of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% may be difficult to control, and the reaction may be slow.
Direcciones Futuras
Future research on 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% should focus on improving the efficiency and yield of the synthesis, as well as exploring other potential applications. Additionally, further research should be conducted to better understand the mechanism of action and biochemical and physiological effects of 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95%. Other potential areas of research include exploring the potential for using 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in biocatalysis and green chemistry, as well as exploring the potential for using 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in the synthesis of other organic compounds.
Métodos De Síntesis
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized via a variety of methods, including the Friedel-Crafts alkylation of 2-fluorophenol with 3-trifluoromethoxymethylbenzene. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 80-120°C. The reaction is typically complete within 1-2 hours.
Aplicaciones Científicas De Investigación
5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be used in the synthesis of the anti-inflammatory drug ibuprofen, while in agrochemicals it is used in the synthesis of the insecticide triflumuron. In materials science, 5-(2-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-12-4-2-1-3-11(12)8-5-9(18)7-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDAEGXJXXTSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686511 |
Source


|
| Record name | 2'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-09-6 |
Source


|
| Record name | 2'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




